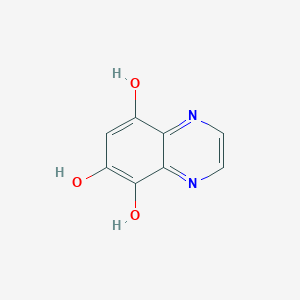
Quinoxaline-5,6,8-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline-5,6,8-triol is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is a fused ring system consisting of a benzene ring and a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-5,6,8-triol typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method uses titanium silicate-1 as a catalyst in methanol at room temperature . This reaction is scalable and the catalyst is recyclable. Other methods include the use of molecular iodine, cerium ammonium nitrate, and various other catalysts under different conditions .
Industrial Production Methods: Industrial production of quinoxaline derivatives often involves the use of green chemistry principles to minimize environmental impact. Transition-metal-free synthesis methods have been developed to avoid the high cost and toxicity associated with metal catalysts .
Análisis De Reacciones Químicas
Types of Reactions: Quinoxaline-5,6,8-triol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-5,6,8-trione.
Reduction: Reduction reactions can yield different hydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like 2-iodoxybenzoic acid (IBX) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
Quinoxaline-5,6,8-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Mecanismo De Acción
The mechanism of action of quinoxaline-5,6,8-triol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, some quinoxaline derivatives inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparación Con Compuestos Similares
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally similar but with different pharmacological properties.
Phthalazine: Another isomeric compound with distinct chemical behavior.
Uniqueness: Quinoxaline-5,6,8-triol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
95035-37-3 |
|---|---|
Fórmula molecular |
C8H6N2O3 |
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
quinoxaline-5,6,8-triol |
InChI |
InChI=1S/C8H6N2O3/c11-4-3-5(12)8(13)7-6(4)9-1-2-10-7/h1-3,11-13H |
Clave InChI |
HHRLJHRAHCBBRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C(C=C(C2=N1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11911480.png)
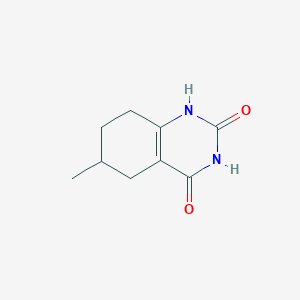
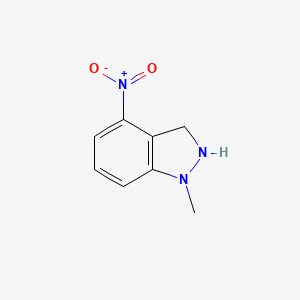
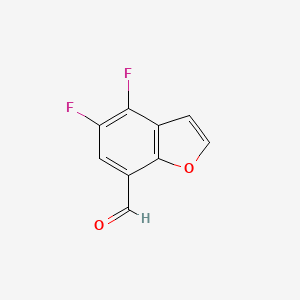
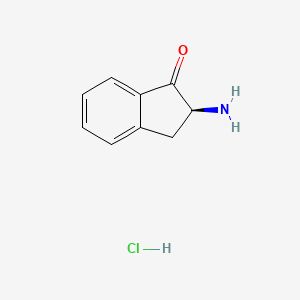
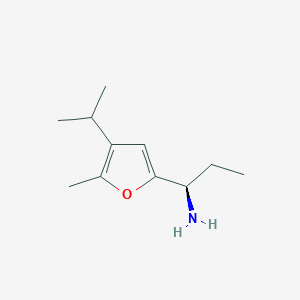

![5,10-Dihydropyrazino[2,3-b]quinoxaline](/img/structure/B11911532.png)

